molecular formula C15H16N4S B2768622 N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2380068-50-6

N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2768622
CAS No.: 2380068-50-6
M. Wt: 284.38
InChI Key: MKNUWMGXBQSGOH-UHFFFAOYSA-N
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Description

N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the thiophene ring and the pyrido[2,3-d]pyrimidine core makes this compound a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions to form dihydropyrido[2,3-d]pyrimidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrido[2,3-d]pyrimidines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine exerts its effects involves the inhibition of specific enzymes, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methyl-2-(thiophen-3-yl)propyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-15(2,11-5-7-20-8-11)9-17-14-12-4-3-6-16-13(12)18-10-19-14/h3-8,10H,9H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNUWMGXBQSGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC=NC2=C1C=CC=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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